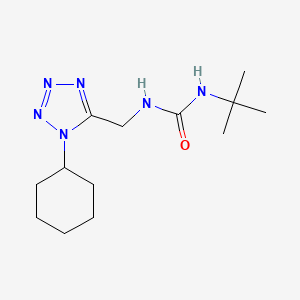
1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C13H24N6O and its molecular weight is 280.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through multicomponent reactions involving isocyanides and tetrazoles, which are known for their diverse biological activities. The synthesis typically involves the reaction of tert-butyl isocyanide with cyclohexyl-substituted tetrazoles, yielding derivatives that exhibit varying degrees of biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its pharmacological profiles based on recent studies.
Anticancer Activity
Recent studies indicate that compounds containing tetrazole moieties demonstrate promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. In one study, compounds were evaluated for their inhibitory effects on GSK-3β activity, with some exhibiting IC50 values as low as 140 nM, indicating potent anticancer potential .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | GSK-3β |
| N-(6-tetrazolyl-BT-2-yl)-N'-(p-methoxy-benzyl)urea | 0.14 | GSK-3β |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that related urea derivatives possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 0.03–0.12 μg/mL .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of urea derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited over 50% inhibition of cell proliferation in melanoma cell lines at concentrations below 10 µM.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a library of urea derivatives was screened against multiple bacterial strains. The results demonstrated that compounds with cyclohexyl substitutions showed enhanced activity compared to their non-substituted counterparts.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-13(2,3)15-12(20)14-9-11-16-17-18-19(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZMUFAVIOQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













